
Tri(propan-2-yl)silyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(propan-2-yl)silyl nitrite is an organosilicon compound characterized by the presence of three isopropyl groups attached to a silicon atom, which is further bonded to a nitrite group
Preparation Methods
The synthesis of Tri(propan-2-yl)silyl nitrite typically involves the reaction of tri(propan-2-yl)silane with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite compound. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure high purity of the final product.
Chemical Reactions Analysis
Tri(propan-2-yl)silyl nitrite undergoes various chemical reactions, including:
Oxidation: The nitrite group can be oxidized to form nitrate derivatives.
Reduction: The compound can be reduced to form amines or other reduced silicon compounds.
Substitution: The nitrite group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tri(propan-2-yl)silyl nitrite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound’s reactivity with biological molecules makes it useful in biochemical studies and drug development.
Industry: Used in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Tri(propan-2-yl)silyl nitrite involves the interaction of the nitrite group with various molecular targets. The nitrite group can release nitric oxide, which is a signaling molecule involved in various biological pathways. The silicon atom can also participate in reactions with other molecules, leading to the formation of new compounds with distinct properties.
Comparison with Similar Compounds
Tri(propan-2-yl)silyl nitrite can be compared with other similar compounds such as:
Tri(propan-2-yl)silane: Lacks the nitrite group and has different reactivity.
Tri(propan-2-yl)silyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a nitrite group, leading to different chemical properties and applications.
Tri(propan-2-yl)amine: Contains a nitrogen atom instead of silicon, resulting in different structural and chemical characteristics.
Properties
CAS No. |
61209-09-4 |
|---|---|
Molecular Formula |
C9H21NO2Si |
Molecular Weight |
203.35 g/mol |
IUPAC Name |
tri(propan-2-yl)silyl nitrite |
InChI |
InChI=1S/C9H21NO2Si/c1-7(2)13(8(3)4,9(5)6)12-10-11/h7-9H,1-6H3 |
InChI Key |
RRZPPUDARIQSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


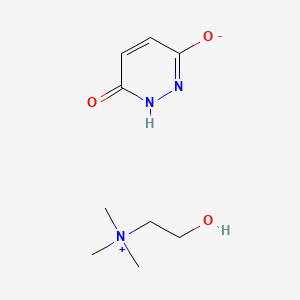
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
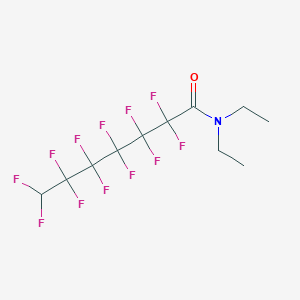
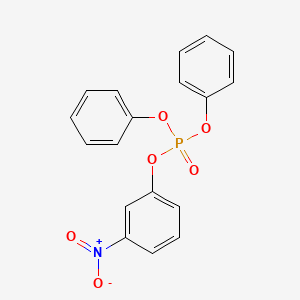
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)


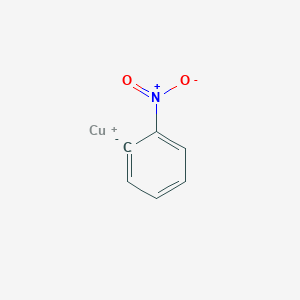

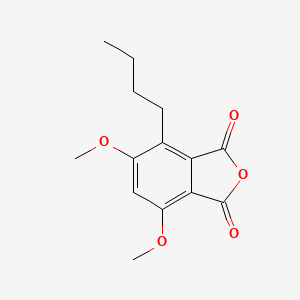
![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

